1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazole-2-thiol
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Overview
Description
1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazole-2-thiol is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring substituted with 4-ethylphenyl and 4-nitrophenyl groups, as well as a thiol group at the 2-position. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazole-2-thiol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde. In this case, 4-ethylbenzaldehyde and 4-nitrobenzaldehyde are used as the aldehyde components.
Substitution Reactions: The imidazole ring is then subjected to substitution reactions to introduce the 4-ethylphenyl and 4-nitrophenyl groups. This can be achieved through nucleophilic aromatic substitution reactions.
Introduction of the Thiol Group: The thiol group is introduced at the 2-position of the imidazole ring through thiolation reactions using reagents such as thiourea or hydrogen sulfide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is essential to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazole-2-thiol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a pharmacophore in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazole-2-thiol involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, the thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
1-(4-methylphenyl)-4-(4-nitrophenyl)-1H-imidazole-2-thiol: Similar structure with a methyl group instead of an ethyl group.
1-(4-ethylphenyl)-4-(4-aminophenyl)-1H-imidazole-2-thiol: Similar structure with an amino group instead of a nitro group.
1-(4-ethylphenyl)-4-(4-chlorophenyl)-1H-imidazole-2-thiol: Similar structure with a chloro group instead of a nitro group.
Uniqueness
1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazole-2-thiol is unique due to the presence of both 4-ethylphenyl and 4-nitrophenyl groups, which impart distinct chemical and biological properties. The combination of these substituents with the imidazole ring and thiol group makes this compound versatile for various applications in scientific research and industry.
Properties
IUPAC Name |
3-(4-ethylphenyl)-5-(4-nitrophenyl)-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-2-12-3-7-14(8-4-12)19-11-16(18-17(19)23)13-5-9-15(10-6-13)20(21)22/h3-11H,2H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIUUBLYXKUNFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(NC2=S)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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